3-Amino-5-hydroxybenzonitrile
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Overview
Description
3-Amino-5-hydroxybenzonitrile is an organic compound with the molecular formula C7H6N2O. It is a derivative of benzonitrile, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-5-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-nitro-5-hydroxybenzonitrile with a reducing agent such as iron powder in the presence of hydrochloric acid. This reduction process converts the nitro group (-NO2) to an amino group (-NH2), yielding this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of catalytic hydrogenation. This method employs a catalyst, such as palladium on carbon, to facilitate the reduction of 3-nitro-5-hydroxybenzonitrile under hydrogen gas. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as acylation or alkylation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Acylated or alkylated derivatives
Scientific Research Applications
3-Amino-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-5-hydroxybenzonitrile involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its potential antimicrobial activity may result from its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-hydroxybenzonitrile
- 4-Amino-5-hydroxybenzonitrile
- 3-Amino-5-methoxybenzonitrile
Uniqueness
3-Amino-5-hydroxybenzonitrile is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it valuable for specific applications .
Biological Activity
3-Amino-5-hydroxybenzonitrile (C₇H₈N₂O) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features an amino group (-NH₂) and a hydroxyl group (-OH) on a benzene ring, along with a nitrile group (-C≡N). This unique arrangement allows for various interactions with biological macromolecules, influencing its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of functional groups facilitates hydrogen bonding, which can modulate biological pathways involved in:
- Cell signaling
- Metabolism
- Gene expression
For instance, its antimicrobial properties may arise from disrupting bacterial cell wall synthesis or inhibiting specific enzymes critical for bacterial survival.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including both gram-positive and gram-negative bacteria. Its effectiveness is comparable to established antibiotics like rifampicin .
- Anticancer Potential : There is ongoing research into the compound's potential as an anticancer agent. Preliminary studies suggest it may inhibit pathways involved in tumor growth and metastasis.
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) similar to that of conventional antibiotics, suggesting its potential as an alternative treatment option .
- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that this compound could induce apoptosis in malignant cells while sparing normal cells. This selectivity underscores its potential therapeutic benefits.
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Reference |
---|---|---|---|
This compound | Moderate | Promising | |
3-Amino-4-hydroxybenzonitrile | Low | Moderate | |
3-Amino-5-methoxybenzonitrile | High | Low |
Properties
IUPAC Name |
3-amino-5-hydroxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-5-1-6(9)3-7(10)2-5/h1-3,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYINOGGOHJKBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858679 |
Source
|
Record name | 3-Amino-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243444-99-6 |
Source
|
Record name | 3-Amino-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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